molecular formula C17H14FN3O4 B1412715 4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester CAS No. 2088941-77-7

4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester

Cat. No.: B1412715
CAS No.: 2088941-77-7
M. Wt: 343.31 g/mol
InChI Key: PXPFZNKZQHQIIQ-UHFFFAOYSA-N
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Description

4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester is a complex organic compound that features a unique combination of fluorinated aromatic rings and imidazo[1,2-a]pyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester typically involves multiple steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This step often starts with the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone under acidic conditions to form the imidazo[1,2-a]pyridine core.

    Fluorination: The fluorine atom is introduced into the aromatic ring via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Amidation: The coupling of the imidazo[1,2-a]pyridine derivative with 4-fluoro-3-aminobenzoic acid is carried out using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Esterification: Finally, the carboxylic acid group is esterified using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of 4-fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid.

    Reduction: Formation of 4-fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a precursor for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, 4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester is investigated for its potential as an anti-cancer agent, anti-inflammatory compound, and antimicrobial agent. Its ability to interact with specific biological targets makes it a valuable candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. It is also explored for its potential use in agricultural chemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. For example, in anti-cancer research, it may inhibit the activity of enzymes involved in cell proliferation, thereby reducing tumor growth.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid: Lacks the ester group, which may affect its solubility and reactivity.

    4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzyl alcohol: Contains an alcohol group instead of an ester, which can influence its biological activity and chemical properties.

Uniqueness

The presence of both the fluorine atom and the methoxyimidazo[1,2-a]pyridine moiety in 4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester makes it unique compared to other similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

methyl 4-fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O4/c1-24-11-4-6-15-19-8-14(21(15)9-11)16(22)20-13-7-10(17(23)25-2)3-5-12(13)18/h3-9H,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPFZNKZQHQIIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN2C(=NC=C2C(=O)NC3=C(C=CC(=C3)C(=O)OC)F)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester
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4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester
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4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester
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4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester
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4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester
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4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester

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